

An In-depth Technical Guide to the Chemical Properties of DM4 Maytansinoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Maytansine**

Cat. No.: **B1676224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DM4 (ravtansine), a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).

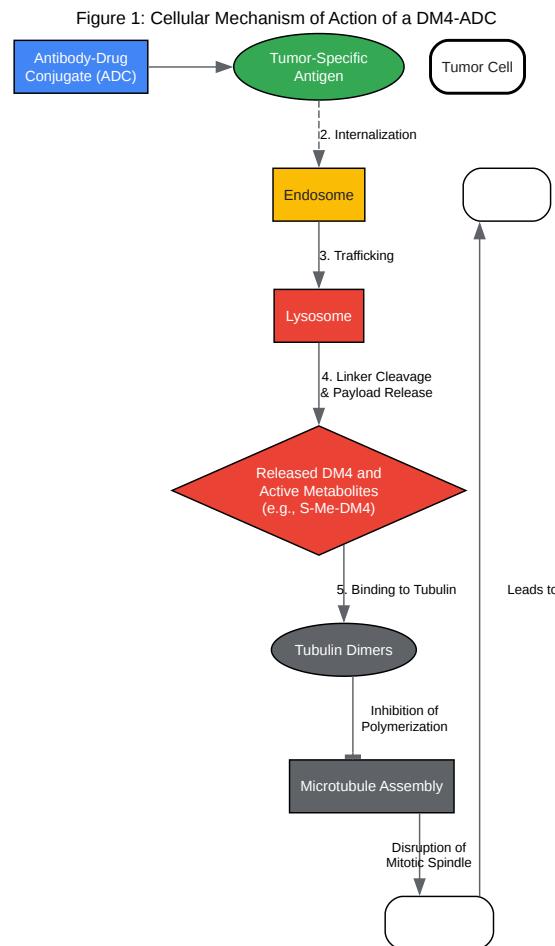
Core Chemical Properties

DM4, a structural analog of **maytansine**, is a thiol-containing maytansinoid designed for covalent attachment to antibodies.^{[1][2]} Its potent anti-tubulin activity makes it a highly effective cytotoxic agent for targeted cancer therapy.^[3]

Table 1: Physicochemical Properties of DM4

Property	Value	References
Chemical Name	N2'-Deacetyl-N2'-(4-mercaptop-4-methyl-1-oxopentyl)-maytansine	[4]
Synonyms	Ravtansine, Maytansinoid DM4	[1][4][5]
CAS Number	796073-69-3	[1][2][4][6]
Molecular Formula	C ₃₈ H ₅₄ CIN ₃ O ₁₀ S	[2][6]
Molecular Weight	780.37 g/mol (some sources cite ~794.4 g/mol, likely due to different salt forms or isotopes)	[2][3][7]
Appearance	White to off-white solid	[8]
Purity	≥95% to ≥98% (commercially available)	[5][6]
pKa	9.82 ± 0.70 (Predicted)	[9]
XLogP3	3.6	[7]

Table 2: Solubility of DM4


Solvent	Solubility	Notes	References
DMSO	≥ 20 mg/mL (25.62 mM) to 100 mg/mL (128.14 mM)	Sonication may be required. Hygroscopic DMSO can impact solubility.	[1][2][10]
DMF	~30 mg/mL	-	[5]
Ethanol	~20 mg/mL	-	[5]
Methanol	Slightly soluble	-	[8]
Chloroform	Slightly soluble	-	[8]
Aqueous Formulation (In Vivo)	3.3 mg/mL (4.23 mM)	In 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.	[2]

Mechanism of Action and Cellular Effects

DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][10] This disruption of microtubule dynamics leads to a mitotic block, ultimately inducing apoptotic cell death.[1][2][11]

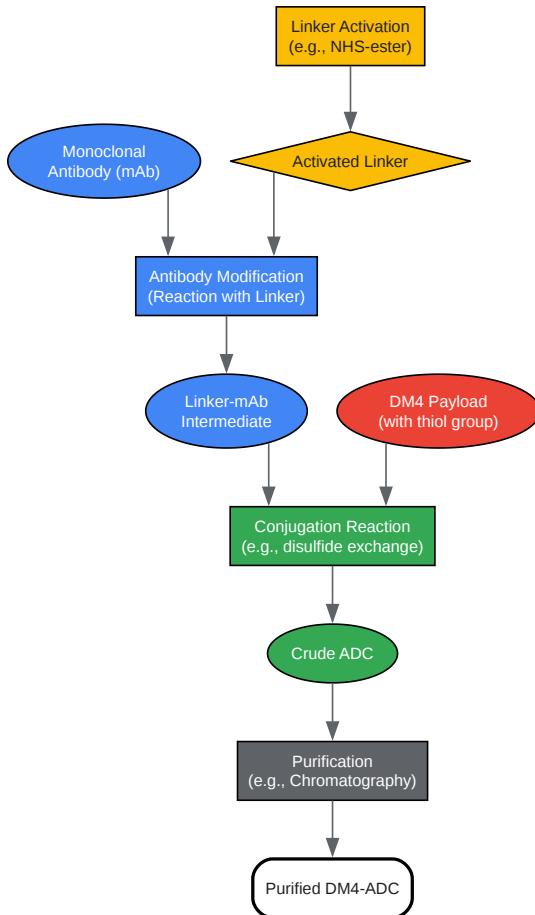
- **Binding Target:** DM4 binds to tubulin, preventing the assembly of microtubules, which are essential for cell division.[10][12]
- **Cell Cycle Arrest:** The disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[13]
- **Apoptosis Induction:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][13]

Below is a diagram illustrating the cellular mechanism of action of a DM4-containing ADC.

[Click to download full resolution via product page](#)

Figure 1: Cellular Mechanism of Action of a DM4-ADC

Application in Antibody-Drug Conjugates (ADCs)


DM4 is a key payload in the development of ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells.^{[4][14]} The thiol group in DM4's structure allows for its conjugation to a linker, which is then attached to a monoclonal antibody that targets a tumor-specific antigen.^{[1][2]}

Linker Chemistry

DM4 is typically conjugated to antibodies via disulfide-containing linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).^{[13][15]} These linkers are designed to be stable in the bloodstream but are cleaved in the reductive environment of the tumor cell, releasing the active DM4 payload.^[15] Non-cleavable linkers like SMCC have also been used.^{[16][17]}

The following diagram illustrates a general workflow for the synthesis of a DM4-ADC.

Figure 2: General Workflow for DM4-ADC Synthesis

[Click to download full resolution via product page](#)

Figure 2: General Workflow for DM4-ADC Synthesis

Experimental Protocols

Quantification of DM4 and S-Me-DM4 in Biological Matrices

A common method for the quantification of DM4 and its metabolite, S-methyl-DM4 (S-Me-DM4), in plasma or tissue samples involves High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: This method separates DM4 and its metabolite from other components in a biological sample based on their physicochemical properties as they pass through a chromatography column. The concentration is then determined by detecting the analytes as they elute from the column.

General Protocol Outline (based on HPLC-DAD):[\[18\]](#)[\[19\]](#)

- **Sample Preparation:**

- For plasma: Perform protein precipitation using a solvent like acetonitrile.
- For tissue: Homogenize tissue samples in a suitable buffer.
- Centrifuge the sample to pellet precipitated proteins and other debris.
- Collect the supernatant, which contains the analytes.
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent (e.g., N,N-Dimethylacetamide).

- **Chromatographic Separation:**

- **HPLC System:** A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
- **Column:** A reversed-phase column (e.g., C18) is typically used.
- **Mobile Phase:** An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid). A common ratio is 25:75 (v/v) aqueous to organic.[\[18\]](#)
- **Flow Rate:** Typically around 1.0 mL/min.[\[18\]](#)[\[19\]](#)
- **Column Temperature:** Maintained at a constant temperature, for example, 40 °C.[\[18\]](#)[\[19\]](#)
- **Injection Volume:** A small volume, such as 20 µL, is injected onto the column.[\[18\]](#)[\[19\]](#)

- **Detection and Quantification:**

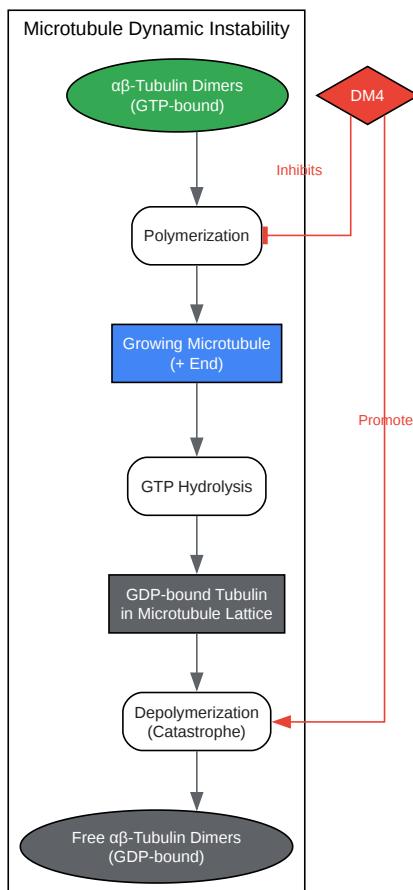
- Detector: A Diode-Array Detector (DAD) set to a wavelength where DM4 and S-Me-DM4 have significant absorbance, such as 254 nm.[18][19]
- Calibration Curve: A calibration curve is generated using standards of known concentrations of DM4 and S-Me-DM4. The concentration range can vary, for example, from 0.06 to 20 μ g/mL.[18][19]
- Analysis: The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.

Method Validation: The method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). For DM4 and S-Me-DM4, reported LOD and LOQ are around 0.025 μ g/mL and 0.06 μ g/mL, respectively.[18][19]

Cytotoxicity Assay (IC50 Determination)

Principle: To determine the concentration of DM4 that inhibits the growth of a cancer cell line by 50% (IC50), a cell viability assay is performed.

General Protocol Outline:


- Cell Culture: Plate cancer cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of DM4 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DM4. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to measure the number of viable cells. The absorbance or fluorescence is proportional to the number of living cells.
- Data Analysis: Plot the percentage of cell viability against the logarithm of the DM4 concentration. Fit the data to a dose-response curve to calculate the IC50 value. The IC50 for DM4 against SK-BR-3 cells has been reported as 3.3 nM.[5]

Signaling Pathway Disruption

DM4's primary effect is on the cytoskeletal signaling pathway by directly interfering with microtubule dynamics. This is a critical pathway for cell structure, transport, and division.

The diagram below outlines the key components of the microtubule dynamics pathway and the point of inhibition by DM4.

Figure 3: Disruption of Microtubule Dynamics by DM4

[Click to download full resolution via product page](#)

Figure 3: Disruption of Microtubule Dynamics by DM4

Conclusion

DM4 is a highly potent cytotoxic agent with well-characterized chemical and biological properties. Its mechanism of action, centered on the disruption of microtubule function, makes it an effective payload for ADCs in targeted cancer therapy. The ability to conjugate DM4 to

monoclonal antibodies via specific linker chemistries allows for the selective delivery of this potent drug to tumor cells, thereby enhancing its therapeutic index. The experimental protocols for its quantification and the assessment of its cytotoxic activity are well-established, providing a solid foundation for its continued development and application in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 3. DM4 | CAS:796073-69-3 | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DM4, 796073-69-3 | BroadPharm [broadpharm.com]
- 7. Maytansinoid DM4 | C39H56CIN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. adc.bocsci.com [adc.bocsci.com]
- 9. DM4 CAS#: 796073-69-3 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. DM4 | 796073-69-3 [chemicalbook.com]
- 12. DM4 - Creative Biolabs [creative-biolabs.com]
- 13. bocsci.com [bocsci.com]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. adc.bocsci.com [adc.bocsci.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Drug-Linker Conjugates | DC Chemicals [dccchemicals.com]

- 18. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of DM4 Maytansinoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676224#dm4-maytansinoid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com